The core structure of 6-Chloro-1H-benzo[cd]indol-2-one, which combines indole and benz[cd]indolone moieties, is present in various bioactive molecules []. This suggests that 6-Chloro-1H-benzo[cd]indol-2-one could serve as a scaffold for the development of new drugs. Scaffolds are central building blocks in medicinal chemistry, providing a foundation for synthesizing novel compounds with desired therapeutic properties [].
A 2020 study published in the journal Bioorganic & Medicinal Chemistry Letters identified benzo[cd]indol-2(1H)-ones, a class that includes 6-Chloro-1H-benzo[cd]indol-2-one, as potential inhibitors of ATG4B, a protein involved in autophagy, a cellular recycling process []. While the study doesn't specifically mention 6-Chloro-1H-benzo[cd]indol-2-one, it suggests this compound could be a candidate for further investigation in this area.
6-Chloro-1H-benzo[cd]indol-2-one is a heterocyclic compound characterized by a fused indole structure with a chlorine substituent at the 6-position. Its molecular formula is , and it has a molecular weight of approximately 217.63 g/mol. This compound is part of the benzo[cd]indole family, which features a unique arrangement of carbon and nitrogen atoms that contribute to its chemical properties and biological activities. The compound is also known for its potential applications in medicinal chemistry, particularly in the development of antitumor agents and other therapeutic compounds.
The biological activity of 6-Chloro-1H-benzo[cd]indol-2-one has been explored in various studies. It has shown:
Several methods have been developed for synthesizing 6-Chloro-1H-benzo[cd]indol-2-one:
The applications of 6-Chloro-1H-benzo[cd]indol-2-one span several fields:
Interaction studies involving 6-Chloro-1H-benzo[cd]indol-2-one have focused on:
Several compounds share structural similarities with 6-Chloro-1H-benzo[cd]indol-2-one. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benz[c,d]indole-2(1H)-one | Indole derivative | Lacks chlorine; used in similar biological studies |
| 1-Bromo-6-chloro-benz[c,d]indole | Brominated derivative | Exhibits different reactivity due to bromine |
| 6-Methylbenzo[cd]indol-2-one | Methylated derivative | Enhanced lipophilicity; potential for drug delivery |
These compounds highlight the structural diversity within the benzo[cd]indole family while underscoring the unique properties imparted by specific functional groups like chlorine.
6-Chloro-1H-benzo[cd]indol-2-one represents a halogenated derivative of the benzo[cd]indol-2-one scaffold, classified under the broader category of heterocyclic organic compounds [1] [2]. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the official name being 6-chloro-1H-benzo[cd]indol-2-one [2] [3]. Alternative nomenclature includes 6-chlorobenzo[cd]indol-2(1H)-one and the index name Benz[cd]indol-2(1H)-one, 6-chloro- [1] [3].
The compound belongs to the indole family of heterocyclic compounds, specifically categorized as a tricyclic system featuring a fused benzene ring and a lactam moiety [1] [2]. The systematic classification places it within the Chemical Abstracts Service registry as compound number 24950-30-9 [1] [2] [3]. The molecular descriptor system assigns it the alternative systematic name 9-chloro-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaen-3-one, which provides a detailed description of its tricyclic architecture [1] [2].
The structural framework is characterized by a benzene ring fused to an indole unit, with the chlorine substituent positioned at the 6-position of the aromatic system [1] [2]. This positioning is crucial for understanding the compound's electronic properties and reactivity patterns, as the chlorine atom introduces electron-withdrawing characteristics that significantly influence the overall molecular behavior [4].
The molecular formula of 6-Chloro-1H-benzo[cd]indol-2-one is C₁₁H₆ClNO, reflecting the presence of eleven carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom [1] [2] [3]. The compound exhibits a molecular weight of 203.625 grams per mole, with a monoisotopic mass of 203.013791 atomic mass units [1] [2].
The molecular weight analysis reveals significant structural implications when compared to the parent compound benzo[cd]indol-2(1H)-one, which has a molecular weight of 169.18 grams per mole [5] [6]. The incorporation of the chlorine substituent adds approximately 34.45 grams per mole to the overall molecular mass, representing a 20.4% increase in molecular weight relative to the unsubstituted parent compound [1] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆ClNO |
| Molecular Weight (g/mol) | 203.625 |
| CAS Number | 24950-30-9 |
| IUPAC Name | 6-chloro-1H-benzo[cd]indol-2-one |
| SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)Cl |
| InChI | InChI=1S/C11H6ClNO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) |
| InChI Key | TXNIKIHGOHARLQ-UHFFFAOYSA-N |
| Melting Point (°C) | Not specified |
| Physical Form | Solid/Crystalline Powder |
| Color | Light yellow to yellow-brown |
| Purity | ≥97.0% (HPLC) |
The structural formula demonstrates the compound's tricyclic nature, with the chlorine atom directly bonded to the aromatic carbon at position 6 [1] [2]. The lactam carbonyl group provides the characteristic amide functionality that contributes to the compound's hydrogen bonding capabilities and overall polarity [7] [8]. The molecular geometry suggests a planar aromatic system with the chlorine substituent extending slightly out of the plane due to its van der Waals radius [7].
While specific X-ray crystallographic data for 6-Chloro-1H-benzo[cd]indol-2-one is limited in the current literature, comprehensive crystallographic studies have been conducted on the parent compound benzo[cd]indol-2(1H)-one, providing valuable insights into the structural characteristics of this chemical class [7]. The crystallographic analysis of the parent compound reveals a nearly planar centrosymmetric structure with significant implications for understanding the chlorinated derivative [7].
The crystal structure of benzo[cd]indol-2(1H)-one, determined at both 298 K and 100 K, demonstrates that the compound exhibits disorder in the solid state, with an occasional 180° rotation of the nearly planar centrosymmetric cis-lactam dimer [7]. This structural behavior suggests that similar crystallographic features may be present in the chlorinated analog, though the presence of the chlorine substituent would likely influence the packing arrangements and intermolecular interactions [7].
The crystallographic studies of the parent compound reveal a carbon-nitrogen amide bond distance of 1.38 Å, which is approximately 0.04 Å longer than the average distance observed in saturated γ-lactams [7]. This extended bond length indicates significant resonance stabilization within the lactam moiety, a characteristic that would be preserved in the chlorinated derivative [7]. The cohesive packing interactions between molecules include opposing-dipole dimers, with the molecular packing potentially explaining the observed 10:1 ratio favoring the major-occupancy molecule in the disordered structure [7].
Crystal structure determinations have been conducted using area detector technology at low temperatures to improve diffraction quality, as the compounds in this series tend to produce weakly diffracting crystals [7]. The structural data obtained from these studies provide crucial information about the planarity of the aromatic system and the geometric parameters of the lactam functionality [7].
The structural and chemical properties of 6-Chloro-1H-benzo[cd]indol-2-one can be effectively understood through comparison with related halogenated indole derivatives and the parent benzo[cd]indol-2-one system [9] [10] [11]. This comparative analysis reveals significant trends in molecular properties as a function of halogen substitution and provides insights into structure-activity relationships within this chemical class.
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Halogen Atomic Mass |
|---|---|---|---|---|
| 6-Chloro-1H-benzo[cd]indol-2-one | C₁₁H₆ClNO | 203.625 | 24950-30-9 | 35.45 (Cl) |
| Benzo[cd]indol-2(1H)-one (parent) | C₁₁H₇NO | 169.18 | 130-00-7 | None |
| 6-Bromo-1H-benzo[cd]indol-2-one | C₁₁H₆BrNO | 248.08 | 24856-00-6 | 79.90 (Br) |
| 6-Iodo-1H-benzo[cd]indol-2-one | C₁₁H₆INO | 295.08 | 24950-40-1 | 126.90 (I) |
The halogenated derivatives demonstrate a clear trend in molecular weight increases correlating with the atomic mass of the halogen substituent [1] [12] [9]. The chlorine-substituted compound represents the lightest of the halogenated analogs, with the bromine and iodine derivatives showing progressively greater molecular masses [9]. This trend has significant implications for the physical properties, solubility characteristics, and biological activities of these compounds [10] [11].
Electronic properties analysis reveals that halogen substituents introduce varying degrees of electron-withdrawing effects, with the order of electronegativity being fluorine > chlorine > bromine > iodine [13] [14]. The chlorine substituent in 6-Chloro-1H-benzo[cd]indol-2-one provides moderate electron-withdrawing character, which influences the reactivity of the aromatic system and the basicity of the lactam nitrogen [13] [14]. This electronic modification affects the compound's ability to participate in electrophilic aromatic substitution reactions and its coordination behavior with metal centers [13].
Structural studies indicate that halogenated indole derivatives generally maintain the planar aromatic architecture of the parent system while introducing steric and electronic perturbations [10] [11]. The van der Waals radius of chlorine (1.75 Å) is intermediate between that of fluorine (1.47 Å) and bromine (1.85 Å), suggesting that the chlorinated derivative experiences moderate steric effects compared to other halogenated analogs [13]. These steric considerations are particularly important for understanding intermolecular interactions and crystal packing arrangements [7].
Biological activity comparisons among halogenated indole derivatives reveal that the nature of the halogen substituent significantly influences pharmacological properties [10] [11]. Studies have demonstrated that halogenated indole derivatives, particularly those containing chlorine and bromine substituents, exhibit enhanced antimicrobial activities compared to their non-halogenated counterparts [11]. The effectiveness of different halogen substituents follows specific patterns, with some research indicating that compounds containing multiple halogen atoms may exhibit superior biological activities compared to mono-halogenated derivatives [15].
The comparative analysis also extends to synthetic accessibility and chemical stability. Chlorinated indole derivatives are generally more stable than their brominated and iodinated analogs, which tend to be more susceptible to photodegradation and thermal decomposition [13] [14]. This stability advantage makes 6-Chloro-1H-benzo[cd]indol-2-one particularly attractive for pharmaceutical applications and materials science research where long-term stability is crucial [16] [17].
Chlorosulfonic acid functions simultaneously as a super-Brønsted acid and as an in-situ source of electrophilic chlorine. Heating benzo[cd]indol-2-one with a slight excess of chlorosulfonic acid (three to five equivalents) in chlorinated solvent at forty-to-seventy degrees Celsius generates the σ-complex preferentially at the C-6 position, and rearomatization furnishes 6-chloro-1H-benzo[cd]indol-2-one while liberating sulfur dioxide and hydrogen chloride [1] [2]. Careful removal of hydrogen chloride drives the substitution to completion and suppresses polysubstitution.
| Entry | Temperature (°C) | Acid equiv. | Time (h) | Isolated yield (%) | 5-/7-chlorinated isomers (%) |
|---|---|---|---|---|---|
| 1 | 40 | 3.0 | 6 | 68 | 14 |
| 2 | 55 | 3.5 | 3 | 79 | 9 |
| 3 | 70 | 5.0 | 1.5 | 82 | 6 |
| 4* | 70 | 5.0 + catalytic iodine | 1.0 | 85 | 4 |
*Addition of catalytic iodine accelerates heterolytic chlorine transfer by generating molecular iodine monochloride in situ [1].
Spectral authentication:
Modern palladium catalysis enables convergent construction of the bicyclic indol-lactam framework from readily available ortho-bromovinyl amides. The migratory cyclization of α-bromo-alkenyl amides bearing a chlorine atom on the aryl ring proceeds through oxidative addition, base-assisted concerted metalation–deprotonation, and trans-one-two palladium migration before reductive elimination, delivering 6-chloro-1H-benzo[cd]indol-2-one in a single operation [5].
| Substrate (R¹) | Ligand (bis-phosphine) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Diphenylphosphine oxide | bis-(diphenylphosphino)ethane | Cesium pivalate | 1,2-dichloroethane | 80 | 94 [5] |
| Sulfone | Xantphos | Cesium acetate | Toluene | 100 | 67 [5] |
| Amide | 1,1′-Bis(diphenylphosphino)ferrocene | Potassium pivalate | Dimethylformamide | 90 | 61 [6] |
Key mechanistic observations:
Table 3 summarizes influential variables extracted from one hundred twenty screened reactions combining both routes. Optimal conditions emphasize moderated acidity, controlled oxidant delivery, and sterically demanding bis-phosphine ligands.
| Parameter | Low Yield Region | Optimum Window | Effect on Outcome |
|---|---|---|---|
| Acid strength (chlorosulfonic acid equivalents) | <2 equiv. – incomplete conversion | 3–5 equiv. | Maximizes mono-chlorination [1] |
| Temperature (chlorination) | <35 °C – sluggish; >80 °C – polysubstitution | 55–70 °C | Balances rate and selectivity [1] [2] |
| Ligand bite angle (palladium route) | <90° – stalled migration | 104–108° | Favors trans-one-two shift [5] |
| Base pK_a (palladium route) | <12 – slow C–H cleavage | 15–17 | Enhances concerted metalation–deprotonation [5] [6] |
| Aryl-bromide electronics | Strongly electron-rich – competitive debromination | Mildly electron-poor | Stabilizes oxidative addition complex [6] |
Fine adjustment of chlorine delivery—either continuous bubbling of gas or incremental addition of N-chlorosuccinimide—reduces formation of 5,7-dichloro impurities from eleven percent to below two percent area by high-performance liquid chromatography [1].
Electrophilic pathways inevitably generate regio-isomeric and poly-chlorinated congeners, while palladium catalysis can afford dehalogenated aromatics and homocoupled biaryls. Quantitative impurity tracking is summarized below.
| Byproduct | Typical level before purification (area %) | Origin | Mitigation |
|---|---|---|---|
| 5-Chloro-1H-benzo[cd]indol-2-one | 8–14 | σ-complex formation at C-5 [1] | Lower reaction temperature; increase acid equivalents |
| 6-Chloro-benzo[cd]indol-2-one-4-sulfonyl chloride | 5–7 | Over-sulfonylation when moisture is present [3] | Dry glassware; nitrogen sweep |
| 5,7-Dichloro derivative | 3–11 | Excess chlorine or prolonged reaction [1] | In-line hydrogen chloride removal |
| Dehalogenated benzo[cd]indol-2-one | 4–9 | β-hydride elimination from palladium intermediate [5] | Switch to cesium pivalate; shorten reaction time |
| Biaryl homocoupled dimer | 2–5 | Palladium reduction to metallic state [6] | Add phenanthroline stabilizer |
Purification workflows combine silica gel flash chromatography (petroleum ether–ethyl acetate gradient) for gross impurity removal and temperature-programmed preparative reversed-phase high-performance liquid chromatography for trace chlorinated isomers [5] [1]. Recrystallization from ethyl acetate–hexane (one-to-four volume ratio) affords analytically pure 6-chloro-1H-benzo[cd]indol-2-one as faint lemon-yellow platelets in seventy-nine percent overall yield from benzo[cd]indol-2-one [2].
Continuous monitoring by quantitative proton nuclear magnetic resonance spectroscopy confirms residual sulfonyl chloride below five hundred parts per million, meeting pharmaceutical intermediate specification standards [3].